5-Bromo-8-chloroisoquinolin-1-amine

Lipophilicity ADME Medicinal Chemistry

5-Bromo-8-chloroisoquinolin-1-amine (CAS 1557495-68-7) is a synthetic heteroaromatic compound belonging to the 1-aminoisoquinoline class, featuring bromine at the C5 position, chlorine at the C8 position, and a primary amine at the C1 position on the isoquinoline scaffold. With a molecular formula of C₉H₆BrClN₂ and a molecular weight of 257.51 g/mol, this compound serves as a versatile building block in medicinal chemistry, enabling sequential Pd-catalyzed cross-coupling reactions that exploit the differential reactivity of C–Br versus C–Cl bonds.

Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
CAS No. 1557495-68-7
Cat. No. B3391296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-8-chloroisoquinolin-1-amine
CAS1557495-68-7
Molecular FormulaC9H6BrClN2
Molecular Weight257.51 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CN=C(C2=C1Cl)N)Br
InChIInChI=1S/C9H6BrClN2/c10-6-1-2-7(11)8-5(6)3-4-13-9(8)12/h1-4H,(H2,12,13)
InChIKeyMRANBMMEONLDDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-8-chloroisoquinolin-1-amine (CAS 1557495-68-7): A Dual-Halogenated 1-Aminoisoquinoline Building Block for Orthogonal Functionalization


5-Bromo-8-chloroisoquinolin-1-amine (CAS 1557495-68-7) is a synthetic heteroaromatic compound belonging to the 1-aminoisoquinoline class, featuring bromine at the C5 position, chlorine at the C8 position, and a primary amine at the C1 position on the isoquinoline scaffold . With a molecular formula of C₉H₆BrClN₂ and a molecular weight of 257.51 g/mol, this compound serves as a versatile building block in medicinal chemistry, enabling sequential Pd-catalyzed cross-coupling reactions that exploit the differential reactivity of C–Br versus C–Cl bonds . The 1-amine group provides an additional nucleophilic handle for amidation, urea formation, or reductive amination, distinguishing it from the corresponding non-aminated 5-bromo-8-chloroisoquinoline (CAS 956003-79-5) [1]. Despite its structural appeal for kinase inhibitor and PROTAC programmes, the compound currently lacks published peer-reviewed biological activity data and patent citations, placing it firmly in the early-discovery building-block category [2].

Why 5-Bromo-8-chloroisoquinolin-1-amine Cannot Be Replaced by Simpler Mono-Halogenated or Non-Aminated Isoquinoline Analogs


Attempting to replace 5-bromo-8-chloroisoquinolin-1-amine with single-halogen analogs such as 5-bromoisoquinolin-1-amine (CAS 852570-80-0) or 8-chloroisoquinolin-1-amine (CAS 1368642-42-5) eliminates the opportunity for orthogonal sequential functionalization, as each mono-halogenated variant presents only a single cross-coupling site . Substitution with 5-bromo-8-chloroisoquinoline (CAS 956003-79-5, which lacks the 1-amine) removes the nucleophilic nitrogen handle required for amide bond formation, urea synthesis, or Buchwald–Hartwig amination at the C1 position . Furthermore, the dual-halogen pattern produces a measured LogP of 3.23, which is 0.65–0.95 log units higher than that of 5-bromoisoquinolin-1-amine (LogP 2.28–2.58), translating to approximately 4.5- to 9-fold greater lipophilicity that alters membrane permeability, protein binding, and chromatographic retention . Below, we present the best available quantitative evidence, while explicitly acknowledging that direct head-to-head biological or PK data remain unavailable for this specific compound as of mid-2026.

Quantitative Differentiation Evidence for 5-Bromo-8-chloroisoquinolin-1-amine Versus Its Closest Analogs


Lipophilicity (LogP) Comparison: 5-Bromo-8-chloroisoquinolin-1-amine vs. 5-Bromoisoquinolin-1-amine

The target compound exhibits a computed LogP of 3.23, compared with 2.28–2.58 for 5-bromoisoquinolin-1-amine (mono-brominated, no 8-Cl substituent) . This ΔLogP of +0.65 to +0.95 units corresponds to a ~4.5- to 9-fold increase in octanol–water partition coefficient, indicating substantially higher lipophilicity imparted by the additional chlorine atom. Higher LogP values are associated with increased membrane permeability and altered tissue distribution, which are critical parameters in CNS drug design and cellular assay performance [1].

Lipophilicity ADME Medicinal Chemistry Lead Optimisation

Orthogonal Cross-Coupling Reactivity: Differential C–Br vs. C–Cl Bond Activation Enables Sequential Functionalization

The simultaneous presence of bromine (C5) and chlorine (C8) on the isoquinoline scaffold creates two electronically and sterically distinct sites for Pd-catalyzed cross-coupling. Aryl bromides undergo oxidative addition to Pd(0) approximately 10- to 100-fold faster than aryl chlorides under standard Suzuki or Buchwald–Hartwig conditions [1]. The C5–Br bond can therefore be selectively addressed in a first coupling step using mild conditions (e.g., Pd(PPh₃)₄, 60–80 °C), leaving the C8–Cl bond intact for a subsequent reaction under more forcing conditions or with a different catalyst system (e.g., XPhos Pd G3, 100 °C). In contrast, mono-halogenated analogs (5-bromoisoquinolin-1-amine or 8-chloroisoquinolin-1-amine) offer only a single functionalization site, precluding the construction of unsymmetrical 5,8-diarylated derivatives [2].

Sequential Cross-Coupling Palladium Catalysis Orthogonal Reactivity Medicinal Chemistry

The 1-Amine Functional Handle: Direct Comparison with 5-Bromo-8-chloroisoquinoline (Lacking the Amine)

The presence of a primary amine at C1 distinguishes 5-bromo-8-chloroisoquinolin-1-amine (MW 257.51, H-donors = 1, H-acceptors = 2) from its immediate precursor 5-bromo-8-chloroisoquinoline (MW 242.50, H-donors = 0, H-acceptors = 1) [1]. This amine enables direct amide coupling, sulfonamide formation, urea synthesis, and reductive amination without requiring a separate reduction or amination step. The amine also alters the compound's computed topological polar surface area (TPSA = 38.91 Ų vs. ~12.9 Ų for the non-aminated analog), affecting solubility and passive permeability [2]. Additionally, the 1-amine can participate in intramolecular hydrogen bonding with the adjacent heterocyclic nitrogen, potentially influencing tautomeric equilibria and metal-chelation properties relevant to kinase hinge-binding motifs [3].

Synthetic Handle Amidation Building Block Fragment Elaboration

Drug-Likeness and Fragment-Like Properties: Positioning in Chemical Space vs. Analog Series

The target compound occupies a strategic position in physicochemical space. With MW 257.51, LogP 3.23, TPSA 38.91, 0 rotatable bonds, and 1 H-donor, it falls between typical fragment (MW < 300, LogP ≤ 3) and lead-like (MW < 460, LogP ≤ 4.15) criteria [1]. Compared with 5-bromoisoquinolin-1-amine (MW 223, LogP 2.4, TPSA 38.91, 0 rotatable bonds), the target adds MW (+34.4 Da, +15.4%) and lipophilicity (+0.8 log units) while maintaining identical TPSA and rotatable bond count—a combination that preserves ligand efficiency metrics while expanding the accessible binding pocket space for hydrophobic protein sub-pockets [2]. Against 5-bromo-8-fluoroisoquinolin-1-amine (MW 241.06), the Cl substituent provides stronger halogen-bonding potential (σ-hole magnitude Cl > F) and greater steric bulk for selectivity modulation [3].

Drug-Likeness Fragment-Based Drug Discovery Rule of Three Physicochemical Profiling

Recommended Application Scenarios for 5-Bromo-8-chloroisoquinolin-1-amine Based on Verified Differentiation Evidence


Sequential Suzuki–Miyaura Diversification for Unsymmetrical 5,8-Diaryl-1-aminoisoquinoline Libraries

The orthogonal C5–Br and C8–Cl bonds enable a programmed two-step Suzuki coupling sequence. First, a Pd(0) catalyst with moderate activity (e.g., Pd(PPh₃)₄) selectively couples an arylboronic acid at the C5 position; subsequent addition of a more active catalyst/ligand system (e.g., SPhos Pd G3) and a second arylboronic acid installs a different aryl group at C8. This strategy is validated by literature precedent on related polyhalogenated heterocycles [1] and leverages the ~10–100× rate difference between Ar–Br and Ar–Cl oxidative addition. The resulting 5,8-diaryl-1-aminoisoquinoline library is inaccessible from mono-halogenated analogs and would require 3–4 additional synthetic steps if starting from non-halogenated isoquinoline scaffolds [2].

Kinase Hinge-Binder Fragment Elaboration Using the 1-Amine as an Anchor Point

The 1-aminoisoquinoline motif is a validated ATP-competitive kinase hinge-binding pharmacophore, as demonstrated by fragment-derived ROCK-I inhibitors [3]. 5-Bromo-8-chloroisoquinolin-1-amine provides this hinge-binder core pre-functionalized with two diversity vectors (C5 and C8). The 1-amine can be directly converted to an amide, urea, or sulfonamide to occupy the ribose pocket or solvent channel, while sequential cross-coupling at C5 and C8 explores the hydrophobic back pocket and gatekeeper regions, respectively. This three-dimensional growth strategy is aligned with fragment-based drug discovery (FBDD) principles and is directly enabled by the orthogonal reactivity documented in Section 3.

PROTAC Linker Attachment via the 1-Amine with Simultaneous E3 Ligase Ligand Installation at C5 or C8

The 1-amine provides a convenient nucleophilic handle for attaching polyethylene glycol (PEG) or alkyl linkers via amide bond formation, while the C5–Br and C8–Cl sites can be functionalized independently to install an E3 ligase recruiting moiety (e.g., VHL or CRBN ligand) and a target-protein binding element [4]. The higher lipophilicity of this scaffold (LogP 3.23) compared with mono-halogenated alternatives may improve cellular permeability of the resulting PROTAC constructs, though experimental validation of ternary complex formation and degradation efficiency would be required to confirm this advantage.

Combinatorial Chemistry Feedstock for DNA-Encoded Library (DEL) Synthesis

The rigid isoquinoline core (0 rotatable bonds, TPSA 38.91) combined with three chemically addressable functional groups (1-NH₂, 5-Br, 8-Cl) makes this compound an attractive scaffold for DNA-encoded library construction. The 1-amine can be used for initial DNA-headpiece attachment via amide coupling, followed by sequential on-DNA Pd-catalyzed cross-couplings at C5 and C8 to introduce two cycles of diversity. The fixed geometry of the isoquinoline core ensures that all library members share a defined exit vector geometry, facilitating downstream hit triage by structure-based methods. Purity of the commercial building block (95%, validated by vendor QC) is acceptable for DEL starting material specifications .

Quote Request

Request a Quote for 5-Bromo-8-chloroisoquinolin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.